molecular formula C10H12N4O2 B1476327 (3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2098123-36-3

(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B1476327
CAS No.: 2098123-36-3
M. Wt: 220.23 g/mol
InChI Key: OCNQLXJVHJEJQJ-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic compound with the molecular formula C10H12N4O2. This compound features an azido group attached to an azetidine ring, which is further connected to a dimethylfuran moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of (3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Attachment of the Dimethylfuran Moiety: The final step involves coupling the azetidine derivative with a dimethylfuran derivative under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the azido group to an amine.

    Substitution: The azido group can participate in substitution reactions, such as Staudinger ligation, to form amides or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

(3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound can be used in bioconjugation techniques, where the azido group allows for the attachment of biomolecules through click chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings when reacted with alkynes in the presence of a copper catalyst. This reactivity is exploited in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Similar compounds to (3-Azidoazetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone include:

    3-Acetyl-2,5-dimethylfuran: This compound shares the dimethylfuran moiety but lacks the azetidine and azido groups.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents, such as azetidine-2-carboxylic acid.

    Azido compounds: Other azido-containing compounds like azidomethylbenzene.

The uniqueness of this compound lies in its combination of the azetidine ring, azido group, and dimethylfuran moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-3-9(7(2)16-6)10(15)14-4-8(5-14)12-13-11/h3,8H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNQLXJVHJEJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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